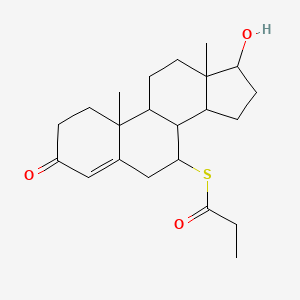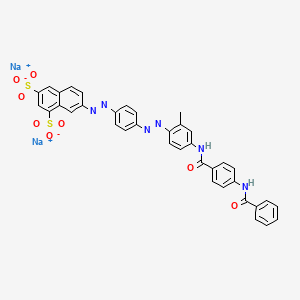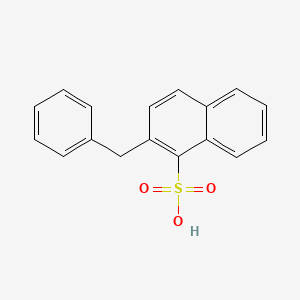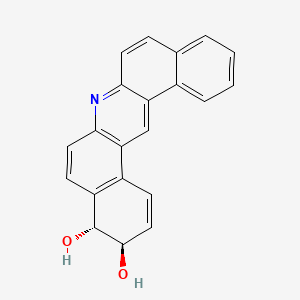
3a,4,5,6,7,7a-Hexahydro-3-(1-methyl-5-nitro-1H-imidazol-2-yl)-1,2-benzisoxazol-7-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3a,4,5,6,7,7a-Hexahydro-3-(1-methyl-5-nitro-1H-imidazol-2-yl)-1,2-benzisoxazol-7-ol is a chemical compound known for its antiprotozoal activity, particularly against Trypanosoma cruzi, the pathogen responsible for Chagas disease . This compound is a metabolite found in dog urine and has been studied for its potential therapeutic applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3a,4,5,6,7,7a-Hexahydro-3-(1-methyl-5-nitro-1H-imidazol-2-yl)-1,2-benzisoxazol-7-ol involves multiple steps, starting from readily available precursors. The key steps include the formation of the benzisoxazole ring and the introduction of the nitroimidazole moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The process is designed to minimize waste and reduce production costs while maintaining high standards of safety and environmental compliance.
Análisis De Reacciones Químicas
Types of Reactions
3a,4,5,6,7,7a-Hexahydro-3-(1-methyl-5-nitro-1H-imidazol-2-yl)-1,2-benzisoxazol-7-ol undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The compound can be oxidized to form different derivatives.
Substitution: The benzisoxazole ring can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate, and nucleophiles such as amines and thiols. Reaction conditions are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, which may have different biological activities and properties.
Aplicaciones Científicas De Investigación
3a,4,5,6,7,7a-Hexahydro-3-(1-methyl-5-nitro-1H-imidazol-2-yl)-1,2-benzisoxazol-7-ol has several scientific research applications:
Chemistry: Used as a precursor for synthesizing other biologically active compounds.
Biology: Studied for its effects on protozoal pathogens and potential use in treating parasitic infections.
Medicine: Investigated for its potential therapeutic applications in treating Chagas disease and other protozoal infections.
Industry: Utilized in the development of new antiprotozoal agents and related pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 3a,4,5,6,7,7a-Hexahydro-3-(1-methyl-5-nitro-1H-imidazol-2-yl)-1,2-benzisoxazol-7-ol involves the inhibition of key enzymes in the protozoal pathogen Trypanosoma cruzi. The compound targets specific molecular pathways, disrupting the parasite’s metabolism and leading to its death. The nitroimidazole moiety plays a crucial role in this process by generating reactive intermediates that damage the parasite’s DNA and other cellular components.
Comparación Con Compuestos Similares
Similar Compounds
Metronidazole: Another nitroimidazole compound with similar antiprotozoal activity.
Tinidazole: A related compound used to treat protozoal infections.
Secnidazole: Similar in structure and function, used for treating parasitic infections.
Uniqueness
3a,4,5,6,7,7a-Hexahydro-3-(1-methyl-5-nitro-1H-imidazol-2-yl)-1,2-benzisoxazol-7-ol is unique due to its specific structure, which combines a benzisoxazole ring with a nitroimidazole moiety. This combination enhances its antiprotozoal activity and makes it particularly effective against Trypanosoma cruzi.
Propiedades
Número CAS |
90693-39-3 |
|---|---|
Fórmula molecular |
C11H14N4O4 |
Peso molecular |
266.25 g/mol |
Nombre IUPAC |
3-(1-methyl-5-nitroimidazol-2-yl)-3a,4,5,6,7,7a-hexahydro-1,2-benzoxazol-7-ol |
InChI |
InChI=1S/C11H14N4O4/c1-14-8(15(17)18)5-12-11(14)9-6-3-2-4-7(16)10(6)19-13-9/h5-7,10,16H,2-4H2,1H3 |
Clave InChI |
PSJIEPIRJBSKPX-UHFFFAOYSA-N |
SMILES canónico |
CN1C(=CN=C1C2=NOC3C2CCCC3O)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Bromobenzo[a]anthracene-7,12-dione](/img/structure/B12798283.png)
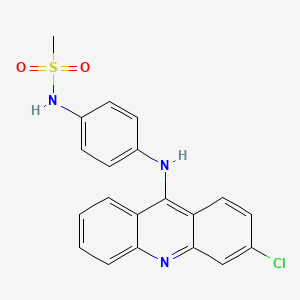
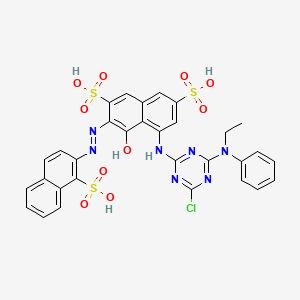
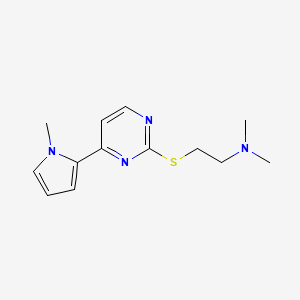
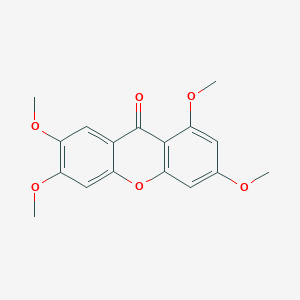
![[4-(5-acetyloxy-2-phenyl-1,3-dioxan-4-yl)-2-phenyl-1,3-dioxan-5-yl] acetate](/img/structure/B12798312.png)

